2-Iodooxazole-4-carbohydrazide
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Overview
Description
2-Iodooxazole-4-carbohydrazide is a heterocyclic compound that features an oxazole ring substituted with an iodine atom at the 2-position and a carbohydrazide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogen dance rearrangement, where 5-iodooxazoles are converted to 4-iodooxazoles using lithium diisopropylamide as a base . The carbohydrazide group can be introduced through a reaction with hydrazine derivatives under mild conditions .
Industrial Production Methods
Industrial production methods for 2-Iodooxazole-4-carbohydrazide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
2-Iodooxazole-4-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the oxazole ring or the carbohydrazide group.
Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to introduce various substituents.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used in the halogen dance rearrangement.
Hydrazine Derivatives: Employed to introduce the carbohydrazide group.
Palladium Catalysts: Utilized in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of substituted oxazoles, while oxidation reactions may produce oxazole N-oxides.
Scientific Research Applications
2-Iodooxazole-4-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential antibacterial and antifungal agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and other biologically relevant molecules.
Mechanism of Action
The mechanism of action of 2-Iodooxazole-4-carbohydrazide is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The carbohydrazide group may form hydrogen bonds with target proteins, while the oxazole ring can participate in π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
2-Iodooxazole: Lacks the carbohydrazide group but shares the oxazole ring and iodine substitution.
4-Carbohydrazide Oxazole: Contains the carbohydrazide group but lacks the iodine substitution.
Isoxazoles: Similar five-membered ring structure but with different heteroatoms.
Uniqueness
2-Iodooxazole-4-carbohydrazide is unique due to the combination of the iodine atom and the carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C4H4IN3O2 |
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Molecular Weight |
253.00 g/mol |
IUPAC Name |
2-iodo-1,3-oxazole-4-carbohydrazide |
InChI |
InChI=1S/C4H4IN3O2/c5-4-7-2(1-10-4)3(9)8-6/h1H,6H2,(H,8,9) |
InChI Key |
BSOLDIWNEFTPHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)I)C(=O)NN |
Origin of Product |
United States |
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